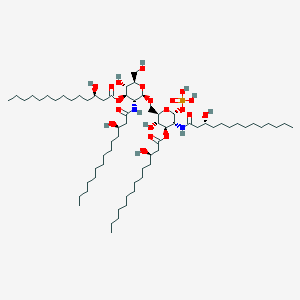

lipid A-disaccharide-1-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate is a member of lipid As. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate(2-).

Aplicaciones Científicas De Investigación

Immunological Applications

Innate Immune Response Activation

Lipid A-disaccharide-1-phosphate is recognized by Toll-like receptor 4 (TLR4), which is pivotal in the innate immune response. Upon recognition, it triggers a cascade that leads to the production of pro-inflammatory cytokines. This property makes lipid A a potent immunostimulator, capable of modulating immune responses during infections caused by Gram-negative bacteria .

Adjuvant Development

Due to its immunogenic properties, this compound has been investigated as a potential adjuvant in vaccines. Self-adjuvanted vaccines utilizing lipid A can enhance the immune response to specific antigens. For instance, studies have shown that lipid A-based formulations can improve T-cell responses against tumor-associated antigens, making them promising candidates for cancer immunotherapy .

Antibiotic Development

Targeting Lipid A Biosynthesis

The biosynthetic pathway of lipid A involves several conserved enzymes that are essential for bacterial viability. Inhibiting these enzymes presents a strategic approach for developing new antibiotics. For example, LpxB, an enzyme involved in synthesizing this compound, has been identified as a critical target; inhibitors can disrupt the production of lipid A, leading to bacterial death .

Synthetic Lipid A Analogues

Researchers have synthesized various analogues of lipid A to study their effects on immune responses and their potential as therapeutic agents. These synthetic compounds can mimic the structure and function of natural lipid A while providing insights into its mechanism of action and safety profile .

Case Study 1: Lipid A in Sepsis Models

Research has demonstrated that synthetic lipid A can mimic the effects of Gram-negative sepsis when administered in animal models. This highlights its role not only as an immunostimulant but also as a model compound for studying septic shock mechanisms .

Case Study 2: Vaccine Efficacy Enhancement

In preclinical trials, self-adjuvanted vaccines incorporating this compound showed enhanced efficacy against specific pathogens by improving antigen presentation and T-cell activation. These findings suggest that lipid A derivatives could be integral to developing more effective vaccines against infectious diseases .

Propiedades

Fórmula molecular |

C68H129N2O20P |

|---|---|

Peso molecular |

1325.7 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5S,6R)-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C68H129N2O20P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90-91(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |

Clave InChI |

HLDJGHAAKRKPAV-QDORLFPLSA-N |

SMILES isomérico |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.